Fmoc-Lys(Boc)-OH

Catalog No.
S714516
CAS No.
71989-26-9
M.F
C26H32N2O6
M. Wt
468.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Lys(Boc)-OH

CAS Number

71989-26-9

Product Name

Fmoc-Lys(Boc)-OH

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Molecular Formula

C26H32N2O6

Molecular Weight

468.5 g/mol

InChI

InChI=1S/C26H32N2O6/c1-26(2,3)34-24(31)27-15-9-8-14-22(23(29)30)28-25(32)33-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,27,31)(H,28,32)(H,29,30)

InChI Key

UMRUUWFGLGNQLI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

  • Fmoc/Boc Strategy: Fmoc-Lys(Boc)-OH is widely employed in the Fmoc/Boc strategy, the most common approach for SPPS. The Fmoc group protects the alpha-amino group of lysine, while the Boc group safeguards the side chain's epsilon-amino group. This allows for the controlled addition of amino acids to a growing peptide chain [].

Applications in Peptide Research:

  • Studying Protein Function: Fmoc-Lys(Boc)-OH enables the synthesis of peptides that mimic natural protein sequences or possess specific functionalities. These peptides can be used to probe protein-protein interactions, enzyme activity, and cellular signaling pathways [, ].
  • Drug Discovery: Researchers can utilize Fmoc-Lys(Boc)-OH to create peptide-based drugs or drug candidates. By modifying the peptide sequence, they can target specific receptors or enzymes involved in diseases [].
  • Development of Diagnostics: Peptide antigens containing Fmoc-Lys(Boc)-OH can be synthesized for immunoassays to detect antibodies or monitor disease progression [].

Beyond Peptide Synthesis:

  • Organic Chemistry Research: Fmoc-Lys(Boc)-OH can serve as a starting material for the synthesis of more complex molecules, such as peptidomimetics or other bioactive compounds [].

Fmoc-Lys(Boc)-OH, also known as N-(9-Fluorenylmethoxycarbonyl)-L-lysine (tert-butyloxycarbonyl), is a derivative of the amino acid L-lysine. It contains two protecting groups:

  • Fmoc (Fluorenylmethoxycarbonyl) protects the alpha-amino group (N-terminus) of the lysine.
  • Boc (tert-butyloxycarbonyl) protects the side chain amine group of lysine.

These protecting groups allow for the controlled assembly of peptides in SPPS.


Molecular Structure Analysis

The molecule consists of three main parts:

  • L-Lysine backbone: This forms the core structure of the amino acid.
  • Fmoc group: Attached to the alpha-amino group, it is a bulky aromatic group that facilitates the selective deprotection during peptide chain assembly [].
  • Boc group: Linked to the side chain amine of lysine, it ensures this group doesn't participate in unwanted reactions during peptide synthesis [].

The overall structure allows for the Fmoc group to be selectively removed, enabling the lysine residue to be coupled with another amino acid derivative in the peptide chain. The Boc group remains intact throughout the synthesis and is cleaved later to reveal the final peptide with a free side chain amine on the lysine residue.


Chemical Reactions Analysis

  • Coupling reaction: Fmoc-Lys(Boc)-OH reacts with a deprotected peptide chain on a solid support (resin) to form a new peptide bond. This reaction typically involves an activating agent to promote bond formation.

    • Balanced chemical equation (example using DCC as activator):

      R-COOH (peptide on resin) + Fmoc-Lys(Boc)-OH + DCC → R-CO-NH-CH(CH2)2CH(NH2)(Boc)-OH + DCC byproduct

  • Fmoc deprotection: After coupling, the Fmoc group is removed using a mild acid treatment (e.g., piperidine) to expose the alpha-amino group for the next coupling cycle [].

  • Cleavage: Once the desired peptide sequence is built, the final product is cleaved from the resin along with the removal of the Boc group using a strong acid cocktail (e.g., trifluoroacetic acid). This yields the free peptide with an exposed side chain amine on the lysine residue.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder [].
  • Molecular weight: 468.54 g/mol [].
  • Solubility: Soluble in organic solvents like dimethylformamide (DMF) used in peptide synthesis [].
  • Melting point: Not readily available, but likely decomposes before melting due to its complex structure.
  • Stability: The Fmoc group is stable under basic conditions but readily removed with mild acid. The Boc group is stable under basic conditions but cleaved by strong acids.

XLogP3

4.5

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 4 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 2 of 6 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

71989-26-9

Wikipedia

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

Dates

Modify: 2023-08-15
Poissonnier et al. Disrupting the CD95-PLCgamma1 interaction prevents Th17-driven inflammation. Nature Chemical Biology, doi: 10.1038/s41589-018-0162-9, published online 14 November 2018

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